molecular formula C11H7BrClNO2 B2926319 5-bromo-N-(3-chlorophenyl)furan-2-carboxamide CAS No. 59282-22-3

5-bromo-N-(3-chlorophenyl)furan-2-carboxamide

Cat. No.: B2926319
CAS No.: 59282-22-3
M. Wt: 300.54
InChI Key: GIHSGUFYKAVXOJ-UHFFFAOYSA-N
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Description

5-bromo-N-(3-chlorophenyl)furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These are aromatic heterocyclic compounds containing a furan ring substituted at the 2-position with an anilide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-chlorophenyl)furan-2-carboxamide typically involves the reaction of 5-bromo-2-furoic acid with 3-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-chlorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted furan derivatives, furan-2,3-dione, and dihydrofuran derivatives .

Scientific Research Applications

5-bromo-N-(3-chlorophenyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 5-bromo-N-(3-chlorophenyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(3-chlorophenyl)furan-2-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of both bromine and chlorine atoms. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

5-bromo-N-(3-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO2/c12-10-5-4-9(16-10)11(15)14-8-3-1-2-7(13)6-8/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHSGUFYKAVXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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